molecular formula C10H5ClN2O2S B1222786 3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene CAS No. 78620-31-2

3-Chloro-2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl)benzo(b)thiophene

Cat. No. B1222786
CAS No.: 78620-31-2
M. Wt: 252.68 g/mol
InChI Key: DDAPBGYGEUXJAC-UHFFFAOYSA-N
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Patent
US04269846

Procedure details

In the same way as above, 3-chlorobenzo(b)thiophene 2-carboxylic acid hydrazide was reacted with phosgene to give 3-chloro-2-(2-oxo-3H-1,3,4-oxadiazole-5-yl)-benzo(b)thiophene, mp. 218°-220°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=2[S:5][C:6]=1[C:7]([NH:9][NH2:10])=[O:8].[C:15](Cl)(Cl)=[O:16]>>[Cl:1][C:2]1[C:3]2[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=2[S:5][C:6]=1[C:7]1[O:8][C:15](=[O:16])[NH:10][N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)NN)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(SC1C1=NNC(O1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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